N-(p-Arsenosobenzyl)acetamide
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Overview
Description
N-(p-Arsenosobenzyl)acetamide: is an organic compound with the molecular formula C₉H₁₀AsNO₂. It is derived from acetamide and contains an arsenic atom, making it a unique compound with potential applications in various fields. The presence of arsenic in its structure gives it distinct chemical properties that can be exploited for different scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Arsenosobenzyl)acetamide typically involves the reaction of p-arsenosobenzyl chloride with acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N-(p-Arsenosobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted acetamide derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(p-Arsenosobenzyl)acetamide is used as a reagent in organic synthesis for the preparation of arsenic-containing compounds
Biology: In biological research, this compound can be used as a probe to study the interactions of arsenic with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating the biochemical pathways involving arsenic.
Medicine: The compound has potential applications in medicine, particularly in the development of arsenic-based drugs. Arsenic compounds have been used historically in the treatment of certain diseases, and this compound may offer new therapeutic possibilities due to its unique structure and properties.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of other arsenic-containing compounds. These compounds may find use in various industries, including electronics, agriculture, and materials science.
Mechanism of Action
The mechanism of action of N-(p-Arsenosobenzyl)acetamide involves its interaction with biological molecules, particularly proteins and nucleic acids. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function. These interactions can result in various biological effects, including cytotoxicity and apoptosis.
Comparison with Similar Compounds
Arsenic Trioxide: Used in the treatment of acute promyelocytic leukemia.
Arsenic Pentoxide: Used in the production of arsenates and as a wood preservative.
Roxarsone: An organoarsenic compound used as a feed additive in poultry production.
Uniqueness: N-(p-Arsenosobenzyl)acetamide is unique due to its specific structure, which combines an acetamide group with an arsenic-containing benzyl moiety This combination imparts distinct chemical and biological properties that are not found in other arsenic compounds
Properties
CAS No. |
5425-18-3 |
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Molecular Formula |
C9H10AsNO2 |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
N-[(4-arsorosophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H10AsNO2/c1-7(12)11-6-8-2-4-9(10-13)5-3-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
AQXTUDRREFEBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)[As]=O |
Origin of Product |
United States |
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